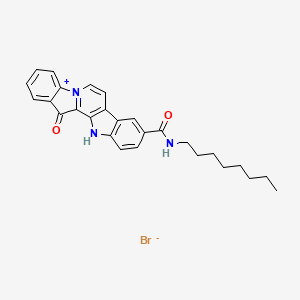
FtsZ-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FtsZ-IN-8 is a small molecule inhibitor targeting the bacterial protein FtsZ, which is crucial for bacterial cell division. FtsZ is a tubulin-like protein that polymerizes to form a ring at the site of division, known as the Z-ring. This ring recruits other proteins to form a complex called the divisome, which is essential for bacterial cytokinesis. Inhibiting FtsZ disrupts this process, making this compound a promising candidate for antibacterial therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-8 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
- Scaling up the reaction conditions.
- Using continuous flow chemistry to enhance reaction efficiency.
- Implementing green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions: FtsZ-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
FtsZ-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polymerization dynamics of FtsZ and its role in bacterial cell division.
Biology: Helps in understanding the molecular mechanisms of bacterial cytokinesis.
Medicine: Potentially developed as a novel antibacterial agent to combat drug-resistant bacterial infections.
Industry: Could be used in the development of new antibacterial coatings and materials
作用機序
FtsZ-IN-8 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption halts the recruitment of other divisome proteins, effectively blocking bacterial cell division. The molecular targets include key residues in the GTP-binding pocket, and the pathways involved are those regulating bacterial cytokinesis .
類似化合物との比較
PC190723: Another FtsZ inhibitor with a similar mechanism of action.
TXA707: Targets the same protein but has a different chemical structure.
C8: A compound that also inhibits FtsZ polymerization but through a distinct binding site.
Uniqueness of FtsZ-IN-8: this compound is unique due to its high specificity for the GTP-binding site of FtsZ and its potent inhibitory effects at low concentrations. This makes it a valuable tool for studying bacterial cell division and a promising candidate for developing new antibacterial therapies .
特性
分子式 |
C27H28BrN3O2 |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
N-octyl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H |
InChIキー |
SPSUKABIHFAZQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


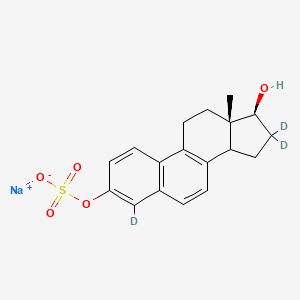
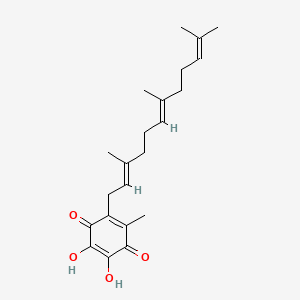
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
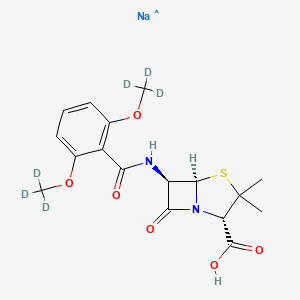

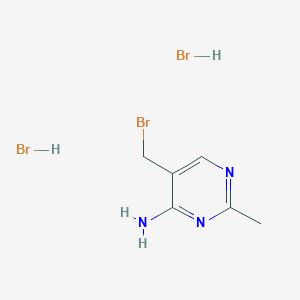
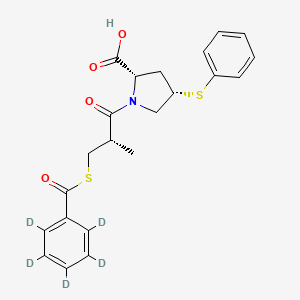
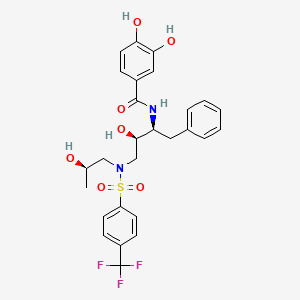
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
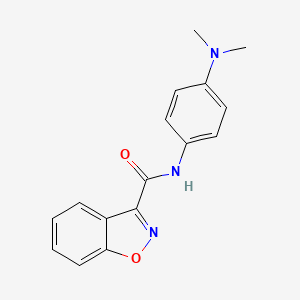

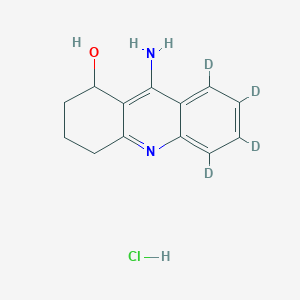
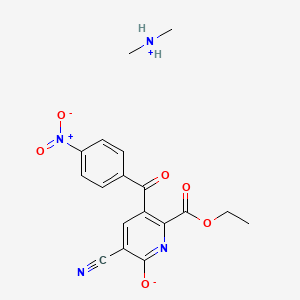
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
